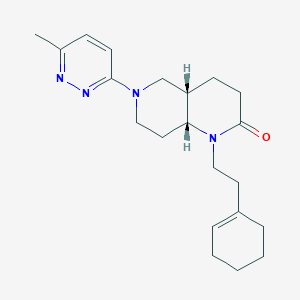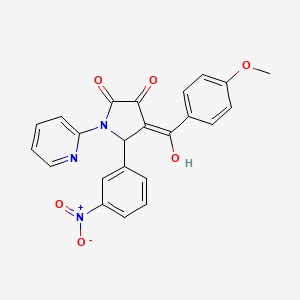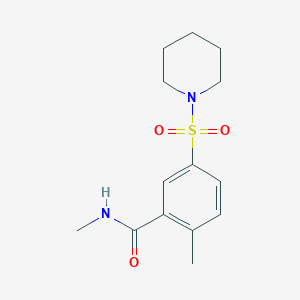![molecular formula C16H21N3O2 B5356212 N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5356212.png)
N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is a chemical compound that belongs to the class of oxadiazole derivatives. It is commonly referred to as TPOXX and has gained significant attention in recent years due to its potential use in the treatment of various viral infections.
作用机制
TPOXX inhibits the viral DNA replication process by targeting the viral DNA polymerase enzyme. It does this by binding to a specific site on the enzyme, which prevents it from incorporating nucleotides into the growing DNA chain. This results in the termination of the viral DNA replication process, thereby inhibiting viral replication and spread.
Biochemical and Physiological Effects:
TPOXX has been shown to have minimal toxicity in animal studies, indicating its potential as a safe and effective antiviral agent. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 20 hours. TPOXX is primarily metabolized in the liver and excreted in the urine, with no significant accumulation in the body.
实验室实验的优点和局限性
One of the main advantages of TPOXX is its potent antiviral activity against poxviruses, which makes it a promising candidate for the treatment of poxvirus infections. However, TPOXX has limited activity against other viral families, which limits its potential use as a broad-spectrum antiviral agent. Additionally, the high cost of production and the need for careful optimization of reaction conditions during synthesis can be a limitation for lab experiments.
未来方向
There are several future directions for TPOXX research, including the development of more efficient synthesis methods and the investigation of its potential use in combination with other antiviral agents. Additionally, further studies are needed to determine the safety and efficacy of TPOXX in human clinical trials, which will be critical for its eventual approval as a therapeutic agent.
Conclusion:
In conclusion, TPOXX is a promising antiviral agent with potent activity against poxviruses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research directions include the development of more efficient synthesis methods, investigation of its potential use in combination with other antiviral agents, and clinical trials to determine its safety and efficacy in humans.
合成方法
The synthesis of TPOXX involves the reaction between 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde and 3,3-dimethylbutan-1-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of TPOXX as the final product. The synthesis of TPOXX is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
科学研究应用
TPOXX has been extensively studied for its potential use in the treatment of various viral infections, including poxvirus infections such as monkeypox and smallpox. In vitro studies have shown that TPOXX exhibits potent antiviral activity against poxviruses by inhibiting the viral DNA replication process. Furthermore, TPOXX has been shown to be effective in animal models of poxvirus infection, indicating its potential as a therapeutic agent.
属性
IUPAC Name |
N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)10-14(20)19(4)11-13-17-15(18-21-13)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFWSABVEJFTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S*,4R*)-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5356149.png)

![1-(4-bromobenzoyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5356162.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5356167.png)
![7-(aminoacetyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5356174.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyazetidin-1-yl)nicotinamide](/img/structure/B5356176.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B5356178.png)
![3-(4-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356184.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5356187.png)
![1-{3-[(methylamino)carbonyl]pyridin-2-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5356199.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5356211.png)
![5-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B5356215.png)
